An In-depth Technical Guide to Oct-7-yn-1-amine Hydrochloride: Structure, Properties, and Synthesis
An In-depth Technical Guide to Oct-7-yn-1-amine Hydrochloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oct-7-yn-1-amine hydrochloride is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Possessing both a primary amine and a terminal alkyne, this compound serves as a versatile building block for the construction of more complex molecular architectures. The primary amine offers a nucleophilic site for a variety of coupling reactions, while the terminal alkyne is a key functional group for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and other carbon-carbon bond-forming reactions.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a range of experimental conditions.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a representative synthesis, and the expected spectroscopic characteristics of oct-7-yn-1-amine hydrochloride.
Chemical Structure and Physicochemical Properties
The structure of oct-7-yn-1-amine hydrochloride consists of an eight-carbon chain with a terminal alkyne at position 7 and a primary amine at position 1, which is protonated to form an ammonium chloride salt.
Diagram of the Chemical Structure of Oct-7-yn-1-amine Hydrochloride
Caption: Proposed synthetic workflow for oct-7-yn-1-amine hydrochloride.
Experimental Protocol
Step 1: Synthesis of 8-azido-1-octyne
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Rationale: This step introduces the nitrogen functionality in a protected form (as an azide), which prevents the over-alkylation that can occur with direct amination. The azide is not nucleophilic, so the reaction stops cleanly after a single substitution. [4]* Procedure:
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To a solution of 8-bromo-1-octyne (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a nonpolar organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 8-azido-1-octyne. This intermediate can often be used in the next step without further purification.
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Step 2: Synthesis of Oct-7-yn-1-amine (Free Base)
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Rationale: The azide group is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. [4]Catalytic hydrogenation is an alternative that may be preferable in some contexts.
-
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 8-azido-1-octyne (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to obtain oct-7-yn-1-amine.
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Step 3: Formation of Oct-7-yn-1-amine Hydrochloride
-
Rationale: The free amine is converted to its hydrochloride salt by protonation with hydrochloric acid. This increases the compound's stability and often facilitates purification by crystallization. [5]* Procedure:
-
Dissolve the crude oct-7-yn-1-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or concentrated aqueous HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
A precipitate of oct-7-yn-1-amine hydrochloride should form.
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Collect the solid by vacuum filtration, wash it with cold solvent, and dry it under vacuum to yield the final product.
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Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:
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~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne (≡C-H). [6][7][8]* 3200-2800 cm⁻¹ (broad, strong envelope): N-H stretching vibrations of the primary ammonium group (-NH₃⁺). This broad envelope is a hallmark of amine salts. [9][10]* ~2120 cm⁻¹ (sharp, weak to medium): C≡C triple bond stretch. This peak is often weak in symmetrical alkynes but should be observable here. [6]* 2960-2850 cm⁻¹ (multiple bands): C-H stretching vibrations of the aliphatic (CH₂) groups.
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~1620-1560 cm⁻¹ and ~1550-1500 cm⁻¹: Asymmetric and symmetric N-H bending vibrations of the -NH₃⁺ group, respectively. [9]* ~700-610 cm⁻¹ (broad): C-H bend of the terminal alkyne. [6][11]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The predicted ¹H NMR spectrum in a solvent like D₂O (to exchange the acidic NH₃⁺ protons) would show the following signals:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H on C8 (≡C-H) | ~2.2 - 2.5 | Triplet (t) | Typical for terminal alkyne protons, coupled to the adjacent CH₂ group. [8][11][12] |
| H on C6 (-CH₂-C≡) | ~2.0 - 2.3 | Triplet of triplets (tt) | Deshielded by the adjacent alkyne, coupled to H on C8 and H on C5. |
| H on C1 (-CH₂-NH₃⁺) | ~2.8 - 3.1 | Triplet (t) | Deshielded by the electron-withdrawing ammonium group. [13] |
| H on C2-C5 (-CH₂-) | ~1.3 - 1.8 | Multiplets (m) | Overlapping signals of the aliphatic chain protons. |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C8 (≡C-H) | ~68 - 72 | sp-hybridized carbon of a terminal alkyne. [12][14] |
| C7 (-C≡C-H) | ~82 - 86 | sp-hybridized carbon of a terminal alkyne, typically more deshielded than the terminal carbon. [12][14] |
| C1 (-CH₂-NH₃⁺) | ~38 - 42 | Deshielded by the adjacent ammonium group. [13] |
| C6 (-CH₂-C≡) | ~18 - 22 | Allylic to the alkyne. |
| C2-C5 (-CH₂-) | ~25 - 32 | Typical range for internal sp³ hybridized carbons in a long chain. [15] |
Mass Spectrometry (MS)
In a typical mass spectrometry experiment (e.g., electrospray ionization, ESI), the hydrochloride salt would dissociate, and the analysis would be of the free base, oct-7-yn-1-amine.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (C₈H₁₅N) would be observed at m/z = 125.12. [16]* Fragmentation: The primary fragmentation pathway for long-chain primary amines is typically alpha-cleavage, resulting in the loss of an alkyl radical. For oct-7-yn-1-amine, this would lead to a prominent base peak at m/z = 30, corresponding to the [CH₂=NH₂]⁺ fragment. Other fragments resulting from cleavage along the alkyl chain would also be expected.
Applications and Significance
The bifunctional nature of oct-7-yn-1-amine hydrochloride makes it a valuable linker molecule in various fields. [17][18]
-
Drug Discovery: It can be used to connect a pharmacophore to a targeting moiety or a solubilizing group. The defined length of the eight-carbon chain provides spatial separation between the two conjugated entities.
-
Bioconjugation: The alkyne group allows for the attachment of the molecule to biomolecules (e.g., proteins, nucleic acids) that have been modified to contain an azide group, via click chemistry.
-
Materials Science: This molecule can be used in the synthesis of functionalized polymers and other materials where the amine and alkyne groups can be orthogonally functionalized.
Conclusion
Oct-7-yn-1-amine hydrochloride is a versatile and valuable chemical building block. While direct experimental data for this compound is sparse, its chemical properties and spectroscopic characteristics can be reliably predicted from the well-understood behavior of its constituent functional groups. The synthetic protocol outlined provides a clear and efficient pathway for its preparation. This guide serves as a foundational resource for researchers and scientists looking to utilize this compound in their synthetic endeavors, providing the necessary information to handle, characterize, and apply it effectively in the laboratory.
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